molecular formula C7Cl2F12O B1304053 7-Chloroperfluoroheptanoyl chloride CAS No. 662-62-4

7-Chloroperfluoroheptanoyl chloride

Cat. No.: B1304053
CAS No.: 662-62-4
M. Wt: 398.96 g/mol
InChI Key: UXMNQDVITLEYEF-UHFFFAOYSA-N
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Description

7-Chloroperfluoroheptanoyl chloride is a chemical compound with the molecular formula C7Cl2F12O. It features a seven-carbon chain with a chlorine atom and multiple fluorine atoms, making it a highly reactive acylating agent. This compound is instrumental in organic synthesis for introducing the 7-chloroperfluoroheptanoyl group into various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloroperfluoroheptanoyl chloride typically involves a multi-step reaction. One common method starts with 1H,1H,7H-dodecafluoro-1-heptanol as the precursor. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Chloroperfluoroheptanoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the acyl chloride group.

    Addition Reactions: The compound can also undergo addition reactions with nucleophiles.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.

    Solvents: Reactions are typically carried out in inert solvents like dichloromethane or tetrahydrofuran.

    Catalysts: Catalysts such as pyridine or triethylamine are often used to facilitate the reactions.

Major Products Formed

The major products formed from reactions with this compound depend on the nucleophile used. For example:

    Amines: Form amides.

    Alcohols: Form esters.

    Thiols: Form thioesters.

Scientific Research Applications

7-Chloroperfluoroheptanoyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloroperfluoroheptanoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Perfluoroheptanoyl chloride: Similar structure but lacks the chlorine atom.

    7-Chloroperfluorooctanoyl chloride: Similar structure but with an additional carbon atom in the chain.

    Perfluorooctanoyl chloride: Similar structure but lacks the chlorine atom and has an additional carbon atom.

Uniqueness

7-Chloroperfluoroheptanoyl chloride is unique due to the presence of both chlorine and multiple fluorine atoms, which impart high reactivity and stability. This makes it particularly useful in applications requiring robust chemical properties and resistance to harsh conditions .

Properties

IUPAC Name

7-chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7Cl2F12O/c8-1(22)2(10,11)3(12,13)4(14,15)5(16,17)6(18,19)7(9,20)21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMNQDVITLEYEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7Cl2F12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382105
Record name 7-Chloroperfluoroheptanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

662-62-4
Record name 7-Chloroperfluoroheptanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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